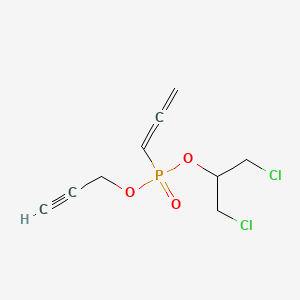
Phosphonic acid, 1,2-propadienyl-, 2-chloro-1-(chloromethyl)ethyl 2-propynyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, 1,2-propadienyl-, 2-chloro-1-(chloromethyl)ethyl 2-propynyl ester is an organophosphorus compound. This compound is characterized by the presence of a phosphonic acid group, which is bonded to a 1,2-propadienyl group, a 2-chloro-1-(chloromethyl)ethyl group, and a 2-propynyl ester group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, 1,2-propadienyl-, 2-chloro-1-(chloromethyl)ethyl 2-propynyl ester typically involves the Michaelis–Arbuzov reaction. This reaction involves the conversion of a trialkyl phosphite to a phosphonate ester using an alkyl halide. For example, trimethylphosphite can be converted to dimethyl methylphosphonate using methyl iodide as a catalyst . The reaction conditions usually involve heating the reactants under reflux to facilitate the formation of the phosphonate ester.
Industrial Production Methods
Industrial production of phosphonic acid esters often involves large-scale Michaelis–Arbuzov reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts. The resulting esters can be further purified using techniques such as distillation or recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, 1,2-propadienyl-, 2-chloro-1-(chloromethyl)ethyl 2-propynyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phosphonic esters. These products can be further utilized in different chemical and industrial applications.
Aplicaciones Científicas De Investigación
Phosphonic acid, 1,2-propadienyl-, 2-chloro-1-(chloromethyl)ethyl 2-propynyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of phosphonic acid, 1,2-propadienyl-, 2-chloro-1-(chloromethyl)ethyl 2-propynyl ester involves its interaction with various molecular targets. The phosphonic acid group can form strong bonds with metal ions, making it useful in coordination chemistry and catalysis. The ester groups can undergo hydrolysis to release the corresponding alcohols and phosphonic acid, which can then participate in further chemical reactions.
Comparación Con Compuestos Similares
Phosphonic acid, 1,2-propadienyl-, 2-chloro-1-(chloromethyl)ethyl 2-propynyl ester can be compared with other similar compounds such as:
Dimethyl methylphosphonate: A simpler phosphonate ester used in similar applications.
Diethyl phosphite: Another organophosphorus compound with different reactivity and applications.
Phosphorous acid: A related compound with different functional groups and chemical properties.
Propiedades
Número CAS |
83656-27-3 |
|---|---|
Fórmula molecular |
C9H11Cl2O3P |
Peso molecular |
269.06 g/mol |
InChI |
InChI=1S/C9H11Cl2O3P/c1-3-5-13-15(12,6-4-2)14-9(7-10)8-11/h1,6,9H,2,5,7-8H2 |
Clave InChI |
ZOWHDSWYGHQUPD-UHFFFAOYSA-N |
SMILES canónico |
C=C=CP(=O)(OCC#C)OC(CCl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


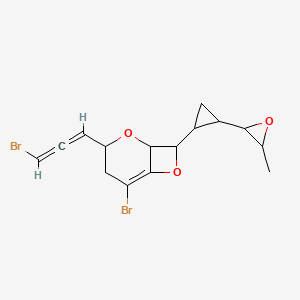
![3,5-Dichloro-4-[(naphthalen-2-yl)oxy]aniline](/img/structure/B14411422.png)

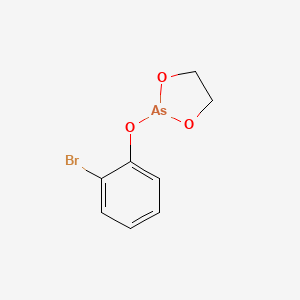
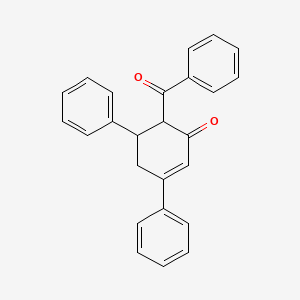

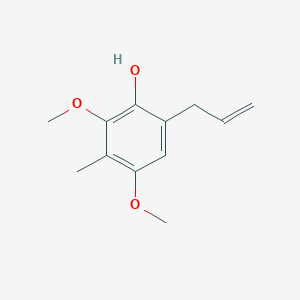
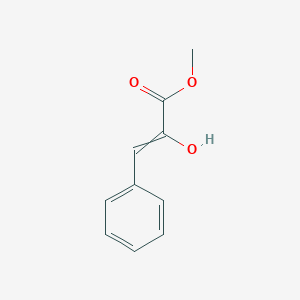
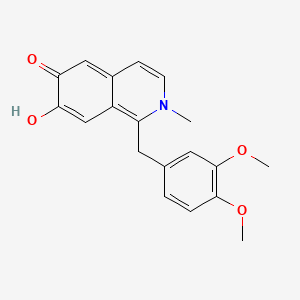
![2-[[(2Z)-2-(4-ethoxyphenyl)-2-hydroxyiminoethylidene]amino]phenol](/img/structure/B14411481.png)
![2-[(But-2-en-1-yl)sulfanyl]-5-chlorothiophene](/img/structure/B14411487.png)
![3-[Bis(methylsulfanyl)methylidene]octan-2-one](/img/structure/B14411497.png)
![1,3-Bis[(oxiran-2-yl)methyl]pteridine-2,4(1H,3H)-dione](/img/structure/B14411499.png)

